5-(Azetidin-3-yl)-3-(thiophen-2-ylmethyl)-1,2,4-oxadiazole
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Overview
Description
5-(Azetidin-3-yl)-3-(thiophen-2-ylmethyl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound consists of an azetidine ring, a thiophene moiety, and an oxadiazole ring, which contribute to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Azetidin-3-yl)-3-(thiophen-2-ylmethyl)-1,2,4-oxadiazole typically involves the following steps:
Formation of the Azetidine Ring: This can be achieved through the cyclization of appropriate precursors under basic or acidic conditions.
Introduction of the Thiophene Moiety: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using thiophene derivatives and suitable catalysts.
Construction of the Oxadiazole Ring: The oxadiazole ring is often formed through the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(Azetidin-3-yl)-3-(thiophen-2-ylmethyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
5-(Azetidin-3-yl)-3-(thiophen-2-ylmethyl)-1,2,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials, such as polymers and advanced composites.
Mechanism of Action
The mechanism of action of 5-(Azetidin-3-yl)-3-(thiophen-2-ylmethyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
5-(Azetidin-3-yl)-3-(phenylmethyl)-1,2,4-oxadiazole: Similar structure but with a phenyl group instead of a thiophene ring.
5-(Azetidin-3-yl)-3-(pyridin-2-ylmethyl)-1,2,4-oxadiazole: Contains a pyridine ring instead of a thiophene ring.
5-(Azetidin-3-yl)-3-(furan-2-ylmethyl)-1,2,4-oxadiazole: Features a furan ring instead of a thiophene ring.
Uniqueness
The presence of the thiophene ring in 5-(Azetidin-3-yl)-3-(thiophen-2-ylmethyl)-1,2,4-oxadiazole imparts unique electronic and steric properties, making it distinct from its analogs
Properties
Molecular Formula |
C10H11N3OS |
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Molecular Weight |
221.28 g/mol |
IUPAC Name |
5-(azetidin-3-yl)-3-(thiophen-2-ylmethyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C10H11N3OS/c1-2-8(15-3-1)4-9-12-10(14-13-9)7-5-11-6-7/h1-3,7,11H,4-6H2 |
InChI Key |
BRBDDAUIIDUGTP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C2=NC(=NO2)CC3=CC=CS3 |
Origin of Product |
United States |
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